Desferrioxamine D1

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

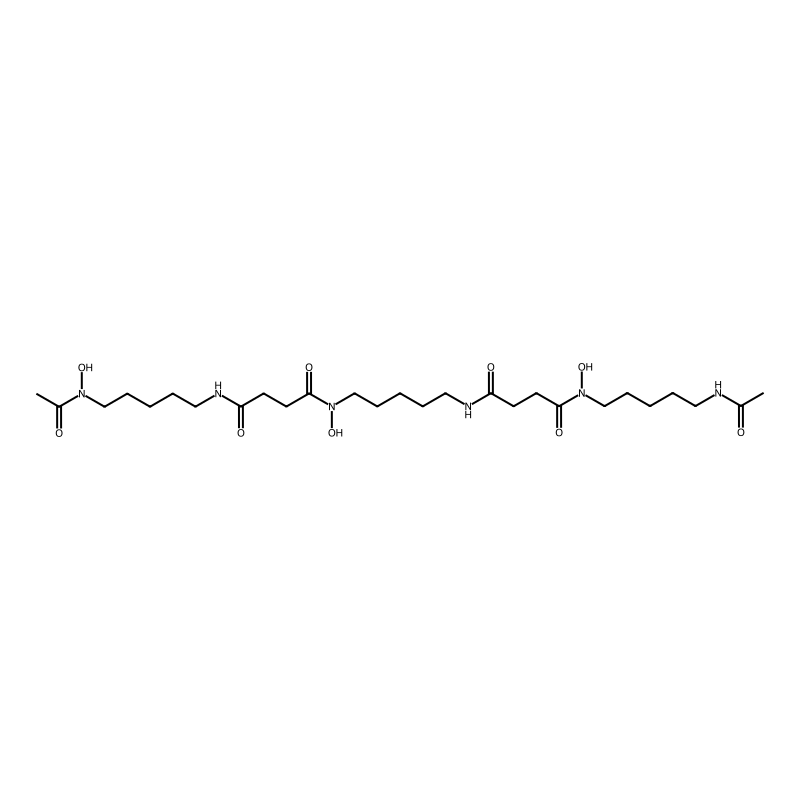

Desferrioxamine D1 is a hydroxamic acid siderophore that plays a crucial role in iron chelation. It is structurally related to desferrioxamine B, differing primarily in its acylation pattern. The molecular formula of desferrioxamine D1 is , and it features a complex structure that includes multiple hydroxamate groups capable of binding iron ions with high affinity. This compound is produced by various microorganisms, particularly from the genus Streptomyces, and serves as a vital mechanism for these organisms to acquire iron from their environment, which is often limited in bioavailability.

Desferrioxamine D1 primarily functions as an iron chelator. The hydroxamate groups in its structure interact with ferric ions (), forming stable complexes. The general reaction can be represented as:

This reaction not only facilitates iron uptake for microbial growth but also plays a significant role in therapeutic applications, particularly in conditions of iron overload.

Desferrioxamine D1 exhibits several biological activities, particularly as an iron chelator. Its ability to bind ferric ions makes it useful in treating conditions associated with excess iron, such as hemochromatosis and thalassemia. Studies have shown that desferrioxamine D1 can mitigate oxidative stress caused by free iron, thereby protecting cells from damage. Additionally, it has been observed to attenuate cardiotoxicity induced by certain chemotherapeutic agents like doxorubicin, suggesting its potential protective roles in cardiac health by modulating oxidative pathways and gene expression related to apoptosis and fibrosis .

The synthesis of desferrioxamine D1 typically involves fermentation processes using specific strains of Streptomyces. The biosynthetic pathway begins with the precursor molecules derived from amino acids and involves enzymatic modifications leading to the formation of hydroxamic acid structures. Key enzymes involved include those from the DesABCD enzyme cluster, which facilitate the conversion of simple precursors into the complex desferrioxamine structures .

In laboratory settings, chemical synthesis can also be achieved through multi-step organic reactions involving hydroxylation and acylation of appropriate intermediates.

Desferrioxamine D1 has several important applications:

- Medical Use: It is primarily used in treating iron overload conditions, helping to prevent organ damage due to excess iron accumulation.

- Research Tool: In biological research, it serves as a tool for studying iron metabolism and the effects of iron on cellular processes.

- Agricultural Use: Its ability to chelate iron makes it useful in agriculture for improving plant growth in iron-deficient soils.

Research has demonstrated that desferrioxamine D1 interacts with various biological molecules and pathways. For instance, it has been shown to influence the expression of genes involved in oxidative stress response and apoptosis . In studies involving doxorubicin-induced cardiotoxicity, desferrioxamine D1 was found to reverse alterations in cardiac enzyme levels and gene expression profiles associated with oxidative damage . These interactions highlight its potential therapeutic benefits beyond mere iron chelation.

Desferrioxamine D1 shares similarities with other siderophores and hydroxamic acid compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Desferrioxamine B | Similar hydroxamic acid structure | More widely studied; primary clinical use for iron chelation |

| Deferasirox | Synthetic compound; oral administration | Used for chronic iron overload; different mechanism of action |

| Nocardamine | Hydroxamate structure; produced by Nocardia | Less effective than desferrioxamines for clinical use |

| Desoxy-desferrioxamine D1 | Lacks certain hydroxyl groups | Potentially less effective at chelating than its parent compound |

Desferrioxamine D1's unique structural features allow it to effectively bind ferric ions while exhibiting distinct biological activities that differentiate it from other similar compounds.

Gene Cluster Organization (desABCD) in Streptomyces spp.

The biosynthesis of desferrioxamine D1 is governed by the highly conserved desABCD gene cluster found in Streptomyces species [5] [6]. This cluster exhibits greater than 80% pairwise sequence identity across different Streptomyces strains [7]. The gene organization consists of six core genes: desA, desB, desC, desD, desE, and desF [6].

| Gene | Protein Product | Cofactor/Prosthetic Group | Substrate | Product | Molecular Weight (kDa) |

|---|---|---|---|---|---|

| desA | Lysine decarboxylase | Pyridoxal 5-phosphate | L-lysine | Cadaverine | ~45 |

| desB | Amine monooxygenase | FAD, NADPH, O2 | Cadaverine | N-hydroxy-cadaverine | ~47 |

| desC | Acyltransferase | Acyl-CoA | N-hydroxy-cadaverine | HSC/HAC | ~28 |

| desD | NIS synthetase | ATP | HSC/HAC units | DFOB/DFOE/DFOD1 | ~65 |

| desE | Lipoprotein receptor | None specified | Ferrioxamines | Iron transport | ~75 |

| desF | Ferrioxamine reductase | NADH | Fe-ferrioxamine complexes | Free iron | ~38 |

The desA gene encodes a pyridoxal 5-phosphate-dependent decarboxylase that catalyzes the decarboxylation of L-lysine to generate 1,5-diaminopentane (cadaverine) [5] [6]. Deletion studies have confirmed that the lysine decarboxylase encoded by desA is essential for desferrioxamine biosynthesis, as DeltadesA mutants cannot produce desferrioxamines despite maintaining the ability to utilize lysine as a carbon and nitrogen source [5].

The desB gene product is a FAD-dependent amine monooxygenase responsible for the mono-N-hydroxylation of cadaverine, producing N-hydroxy-cadaverine [6] [8]. This step requires NADPH and molecular oxygen as cofactors [6].

Substrate Specificity of DesC Acyltransferase

The DesC acyltransferase demonstrates remarkable substrate tolerance, functioning as the key hydroxamate-forming enzyme in the desferrioxamine biosynthetic pathway [9] [10]. This enzyme catalyzes the N-acylation of N-hydroxy-cadaverine with various acyl-CoA substrates, including acetyl-CoA, succinyl-CoA, and myristoyl-CoA [9] [8].

| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | pH Optimum | Temperature Optimum (°C) | Product |

|---|---|---|---|---|---|---|

| DesC (S. coelicolor) | N-hydroxy-cadaverine + Acetyl-CoA | Not specified | Not specified | 8.0 | 37 | AHDP |

| DesC (S. tropica) | N-hydroxy-cadaverine + Succinyl-CoA | Not specified | Not specified | 8.0 | 37 | SHDP |

| DesC (S. pilosus) | N-hydroxy-cadaverine + Myristoyl-CoA | Not specified | Not specified | 8.0 | 37 | HMC |

The broad substrate tolerance exhibited by DesC is atypical for acyl transferases involved in hydroxamate biosynthesis [9] [10]. Unlike other hydroxamate-forming enzymes such as IucB, which shows high specificity toward acetyl-CoA, DesC can accommodate acyl chains ranging from short acetyl groups to long-chain fatty acids like myristoyl-CoA [9]. This flexibility enables the production of diverse desferrioxamine variants, including amphiphilic desferrioxamines containing longer acyl chains [9] [10].

The enzyme operates optimally at pH 8.0 and 37°C [11] [12]. DesC functions as a strict N-hydroxy-acylase rather than a general N-acylase, demonstrating specificity for N-hydroxylated substrates over non-hydroxylated amines [12]. The enzyme does not accept previously acylated products such as N-acetyl-N-hydroxy-cadaverine or N-succinyl-N-hydroxy-cadaverine as substrates for iterative acylation [12].

pH-Dependent N-Acetylation and N-O-Acetylation Dynamics

The formation of desferrioxamine D1 and its constitutional isomers exhibits strong pH dependence, with acetyl-CoA mediating both N-acetylation and N-O-acetylation modifications [11] [12]. This phenomenon represents a pH-controlled switch mechanism that determines the predominant acetylation pattern.

| pH Range | Dominant Product | Relative Concentration Ratio | Mechanism | pKa Involvement |

|---|---|---|---|---|

| 5.0-8.0 | N-O-Acetylated isomers (6a-6c) | 3:1 (N-O-Ac:N-Ac) | Non-enzymatic Ac-CoA mediated | N-OH (8.5-9.0) |

| 8.0-8.5 | Transition zone | 1:1 | pH-dependent switch | Both NH3+ and N-OH |

| 8.5-10.0 | N-Acetylated (DFOD1, 6) | 1:3 (N-O-Ac:N-Ac) | Non-enzymatic Ac-CoA mediated | NH3+ (~10.0) |

At pH values below 8.5, N-O-acetylated isomers predominate, including N-O-Ac-DFOB [1], N-O-Ac-DFOB [13], and N-O-Ac-DFOB, where the binary notation indicates the position of the N-O-acetyl motif within the terminal amine, internal, or N-acetylated region of desferrioxamine B, respectively [11] [12]. Above pH 8.5, the N-acetylated form (desferrioxamine D1) becomes dominant [11] [12].

This pH dependence correlates with the pKa values of the functional groups involved in acetylation [11] [12]. The primary amine groups have pKa values around 10, while the N-hydroxylamine groups exhibit pKa values between 8.5 and 9.0 [11]. The switch point at approximately pH 8.5 reflects the deprotonation state of these groups and their relative nucleophilicity toward acetyl-CoA [11] [12].

Non-Enzymatic Ac-CoA-Mediated Modification Pathways

The biosynthesis of desferrioxamine D1 can proceed through enzyme-independent pathways mediated by acetyl-CoA [11] [12]. These non-enzymatic modifications represent post-biosynthetic modifications that occur without the requirement for specific enzymatic machinery.

| Substrate | Acetyl-CoA Concentration | Products Formed | pH Dependence | Enzyme Requirement | Reaction Time (hours) |

|---|---|---|---|---|---|

| DFOB (5) | 1.6-fold excess | DFOD1 (6), 6a, 6b, 6c | Strong (switch at 8.5) | None | 3 |

| N-hydroxy-cadaverine (1) | 1.6-fold excess | AHDP (2), 2a | Moderate | None | 3 |

| SHDP (3) | 1.6-fold excess | N-Ac-SHDP (7), 7a | Moderate | None | 3 |

| AHDP-SHDP (4) | 1.6-fold excess | Multiple isomers (8, 8a, 8b) | Moderate | None | 3 |

The primary pathway for desferrioxamine D1 formation involves the direct N-acetylation of desferrioxamine B by acetyl-CoA [4] [11]. This reaction occurs independently of the DesC acyltransferase and produces both the desired N-acetylated product and three constitutional N-O-acetylated isomers [11] [12]. The reaction typically requires a 1.6-fold excess of acetyl-CoA and proceeds over a 3-hour incubation period [11].

An alternative minor pathway involves the DesD-catalyzed condensation of N'-acetyl-N-succinyl-N-hydroxy-1,5-diaminopentane with the dimeric precursor AHDP-SHDP [4] [11]. This pathway requires both acetyl-CoA and the DesD synthetase enzyme, making it less favorable than the direct acetylation route [4] [11].

The non-enzymatic acetylation mechanism parallels the well-documented nonenzymatic acetylation of lysine residues in mitochondrial proteins, where alkaline conditions facilitate acetyl-CoA-mediated modifications [11]. The sub-stoichiometric acetylation pattern observed, where maximum one N-O-acetyl group is installed per molecule even in multimeric substrates, reflects the low acetyl-CoA to substrate ratio used and mirrors the stoichiometry observed in protein acetylation systems [11].